molecular formula C46H57NO14 B028912 Taxol C CAS No. 153415-45-3

Taxol C

Cat. No.: B028912
CAS No.: 153415-45-3
M. Wt: 847.9 g/mol
InChI Key: BEHTXUBGUDGCNQ-IEAAAIHOSA-N
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Description

Taxol C, also known as paclitaxel, is a chemotherapeutic agent widely used to treat various cancers. It is a secondary metabolite produced by the Pacific yew tree (Taxus brevifolia) and other species of the Taxus genus. This compound is a tricyclic diterpenoid with a complex chemical structure involving a taxane ring. It was first identified in the 1960s and has since become one of the most effective antitumor drugs, particularly for breast, lung, and ovarian cancers .

Scientific Research Applications

Taxol C has a wide range of scientific research applications:

Mechanism of Action

Paclitaxel, the active ingredient in Taxol, interferes with the normal function of microtubule growth. It hyper-stabilizes their structure, which leads to cell cycle arrest at the G2/M phase and cell death .

Future Directions

The entire pathway of Taxol biosynthesis should be elucidated within the next decade, perhaps allowing its introduction into a host capable of gram per liter productivity . This provides promising targets for future genetic engineering approaches to produce fungal Taxol and precursors .

Biochemical Analysis

Biochemical Properties

Taxol C plays a significant role in biochemical reactions, particularly in the disruption of microtubule dynamics . It interacts with β-tubulin, a protein that forms part of the cellular cytoskeleton . This interaction promotes the assembly of tubulin into microtubules and prevents their dissociation, thereby blocking cell cycle progression and inhibiting the growth of cancer cells .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes . It influences cell function by disrupting the normal function of microtubules during cell division . This disruption affects cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to activate the cleavage of procaspases and proapoptotic markers, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound specifically targets the microtubules in cancer cells, preventing them from properly forming and functioning . This disrupts the cell division process, leading to cell death and inhibition of tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that the higher yield of Taxol was acquired after 12 days of fermentation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, pretreatment with 12.8 mg/kg LiCl before each this compound injection rescued the performance in the Displaced Object Recognition task, both at 5 days post-injection and 23 days post-injection .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes such as geranylgeranyl diphosphate synthase (GGPPS) and taxadiene synthase (TS), which are involved in the biosynthesis of the anti-cancer agent Taxol .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is believed to interact with transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . It is believed that the enzymes involved in the biosynthesis of this compound are located in different organelles, including the endoplasmic reticulum, cytoplasm, and nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Taxol C involves several synthetic routes, including complete chemical synthesis and semi-synthesis from precursors. One of the primary methods is the semi-synthesis from baccatin III, a compound extracted from the needles of the European yew tree (Taxus baccata). The semi-synthesis involves multiple steps, including the protection and deprotection of functional groups, esterification, and oxidation reactions .

Industrial Production Methods

Industrial production of this compound has evolved significantly over the years. Initially, it was extracted from the bark of the Pacific yew tree, but this method was not sustainable due to the slow growth of the trees and the large quantities required. Modern methods include plant cell culture techniques, where Taxus cells are cultured in bioreactors to produce this compound. Additionally, metabolic engineering approaches have been employed to produce this compound in microbial hosts such as yeast and bacteria .

Chemical Reactions Analysis

Types of Reactions

Taxol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the key reactions in its biosynthetic pathway is the acylation reaction mediated by Taxus acyltransferases, which is crucial for the modification of the core taxane skeleton .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include acyl chlorides, oxidizing agents like chromium trioxide, and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from the reactions involving this compound include various taxane derivatives, which are often evaluated for their potential as anticancer agents. These derivatives can have different functional groups attached to the taxane ring, altering their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taxol C is unique due to its natural origin and its specific binding to the β-tubulin subunit of microtubules, which results in a highly stable microtubule structure. This stability is crucial for its effectiveness as an anticancer agent. Additionally, the complex structure of this compound has made its total synthesis a challenging and fascinating area of research .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)/t30-,31-,32+,35-,36+,37+,38-,40-,44+,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHTXUBGUDGCNQ-IEAAAIHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H57NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433334
Record name Taxol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

847.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153415-45-3
Record name Taxol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153415-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153415-45-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Paclitaxel C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5P3TE6LS8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Taxol C's activity compare to other taxanes like paclitaxel and docetaxel?

A2: While all three compounds share the ability to stabilize microtubules, research suggests some differences in their downstream effects. In a study using guinea pig cardiac tissue, this compound lacked the cardiotoxic effects observed with paclitaxel []. Further research is needed to fully elucidate the specific differences in their activity profiles and potential clinical implications.

Q2: What is the molecular formula and weight of this compound?

A2: While not explicitly provided in the abstracts, the structure of this compound can be deduced from references to its aglycone and comparisons with other taxanes. It likely shares the core taxane diterpenoid structure with paclitaxel.

Q3: How is this compound synthesized?

A5: this compound has been isolated from natural sources like the bark of Taxus baccata []. Additionally, researchers have successfully synthesized this compound and related compounds from precursors like 10-deacetyl-7-xylosyltaxanes [].

Q4: How do structural modifications of this compound affect its activity?

A6: One notable structural difference between this compound and paclitaxel lies in the side chain attached to the core taxane ring system. Specifically, this compound possesses a hexanoyl group at the C-13 position, distinguishing it from the benzoyl group found in paclitaxel []. This subtle difference in side chain structure might contribute to the observed differences in their pharmacological profiles. N-methylation of this compound, yielding N-methylthis compound, appears to confer cardiodepressant and arrhythmogenic activity similar to paclitaxel [], highlighting the importance of the C-3' amide group for its cardiac safety profile.

Q5: What is known about the stability of this compound?

A5: The abstracts provided do not specifically address the stability of this compound under various conditions. Further investigation is needed to assess its stability profile and guide appropriate formulation strategies.

Q6: What analytical methods are used to characterize and quantify this compound?

A8: Researchers employ various analytical techniques, including HPLC, 1H-NMR, 13C-NMR, and MS, for the characterization and quantification of this compound [, , , , ]. These methods provide valuable insights into its structural properties, purity, and concentration in different matrices.

Q7: What is the in vitro and in vivo efficacy of this compound?

A9: Research has demonstrated the ability of this compound to promote tubulin assembly in vitro []. Additionally, it exhibited potent and selective cytotoxicity in the NCI human cell line screen [], suggesting promising anticancer potential. Further in vitro and in vivo studies are necessary to explore its therapeutic efficacy in detail.

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